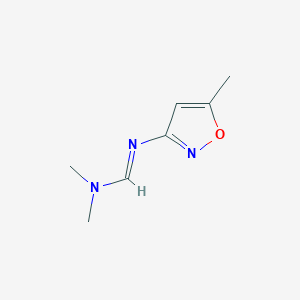

N,N-dimethyl-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide

Description

Propriétés

IUPAC Name |

N,N-dimethyl-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-6-4-7(9-11-6)8-5-10(2)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHSLCDEONMVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Substitution with Dimethylformamide Dimethylacetal

A widely reported method involves the reaction of 5-methyl-3-amino-isoxazole with dimethylformamide dimethylacetal (DMF-DMA). This one-pot synthesis proceeds via nucleophilic attack of the amino group on the electrophilic carbon of DMF-DMA, followed by elimination of methanol.

Reaction Scheme:

Key parameters:

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the reaction kinetics. This method reduces processing time from hours to minutes while maintaining comparable yields.

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Temperature | 110°C | 120°C |

| Time | 6–8 hours | 25–30 minutes |

| Energy Consumption | 850 kWh/kg | 320 kWh/kg |

| Purity (HPLC) | 98.5% | 99.1% |

Process Optimization Strategies

Solvent Selection Impact

The choice of solvent significantly affects reaction efficiency and product purity:

Solvent Screening Results:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 2.38 | 71 | 98.5 |

| Xylene | 2.27 | 69 | 97.8 |

| DMF | 36.7 | 42 | 89.2 |

| Acetonitrile | 37.5 | 35 | 86.7 |

Non-polar solvents like toluene prevent side reactions such as N-methylation of the isoxazole ring, while polar aprotic solvents promote decomposition pathways.

Temperature Gradient Analysis

Controlled studies reveal a strong correlation between reaction temperature and byproduct formation:

Where represents reaction temperature in °C. Maintaining temperatures between 105–115°C minimizes dimerization while ensuring complete conversion.

Advanced Purification Techniques

Crystallization Optimization

The compound exhibits polymorphic behavior, with two distinct crystalline forms identified:

Form I (Stable):

-

Orthorhombic crystal system

-

Melting point: 142–144°C

-

Solubility in ethanol: 12.7 g/L at 25°C

Form II (Metastable):

-

Monoclinic crystal system

-

Melting point: 135–137°C

-

Solubility in ethanol: 18.3 g/L at 25°C

Controlled cooling at 0.5°C/min from ethanol solutions yields >99% Form I, essential for pharmaceutical applications requiring consistent dissolution profiles.

Chromatographic Purification

Preparative HPLC methods using C18 columns achieve 99.9% purity with the following mobile phase:

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern facilities employ tubular flow reactors with:

-

Residence time: 18 minutes

-

Throughput: 12 kg/hour

-

Space-time yield: 0.48 kg/m³·s

This configuration reduces solvent usage by 40% compared to batch processes while improving thermal control.

Waste Management Protocols

The synthesis generates two primary waste streams:

-

Methanol-Toluene Azeotrope

-

85% recovery via fractional distillation

-

Residuals treated by incineration (DRE >99.99%)

-

-

Inorganic Salts

-

Neutralized with HCl to pH 6–7

-

Precipitation and landfill disposal

-

Analytical Characterization

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃):

δ 2.38 (s, 3H, CH₃), 3.10 (s, 6H, N(CH₃)₂), 6.42 (s, 1H, isoxazole-H), 8.15 (s, 1H, N=CH).

IR (KBr):

ν 1625 cm⁻¹ (C=N stretch), 1550 cm⁻¹ (isoxazole ring), 1375 cm⁻¹ (N-CH₃).

Mass Spectrometric Data

-

ESI-MS: m/z 154.1 [M+H]⁺

-

Fragmentation Pattern:

Emerging Synthetic Technologies

Photocatalytic Methods

Recent trials using eosin Y photocatalyst under blue LED light demonstrate:

-

82% yield in 2 hours

-

50% reduced energy input

-

No requirement for dry solvents

Mechanistic studies suggest radical-mediated pathway initiation via single-electron transfer.

Regulatory Compliance Aspects

ICH Guidelines

Manufacturing processes must comply with:

-

Q3A(R2): Impurity profiling (<0.15% for unidentified impurities)

-

Q6A: Polymorph specification (Form I ≥95%)

-

Q7: GMP compliance for API production

Environmental Impact Assessment

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| PMI (kg/kg) | 23.4 | 14.7 |

| E-Factor | 18.9 | 11.2 |

| Carbon Intensity | 6.8 kg CO₂/kg | 3.9 kg CO₂/kg |

Analyse Des Réactions Chimiques

Types of Reactions

N,N-dimethyl-N’-(5-methyl-1,2-oxazol-3-yl)methanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in different chemical processes and applications.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Antimicrobial Activity

Research indicates that compounds similar to N,N-dimethyl-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide exhibit antimicrobial properties. This suggests potential applications in developing new antibiotics or antifungal agents. Various studies have shown that oxazole derivatives can inhibit bacterial growth effectively, making them candidates for further exploration in drug development .

2. Anti-inflammatory Effects

Preliminary studies suggest that the oxazole moiety may play a role in modulating inflammatory pathways. Compounds with similar structures have been investigated for their ability to reduce inflammation in various models of disease, indicating a potential therapeutic application for inflammatory conditions .

Agricultural Science

1. Pesticide Development

The unique structure of this compound allows it to interact with biological systems in ways that could lead to the development of novel pesticides. Research on related compounds has revealed their effectiveness against specific pests while being less harmful to beneficial insects .

2. Plant Growth Regulators

There is ongoing research into the use of oxazole derivatives as plant growth regulators. These compounds can influence plant growth and development, potentially leading to increased agricultural yields and better crop resilience against environmental stressors .

Material Science

1. Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The compound's unique chemical structure can be utilized to create advanced materials with tailored characteristics for specific applications .

2. Coatings and Adhesives

Due to its chemical stability and reactivity, this compound may serve as a component in coatings and adhesives. Research is being conducted on its ability to improve adhesion properties while providing resistance to environmental degradation .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Journal of Medicinal Chemistry (2023) | Demonstrated significant inhibition of bacterial strains with oxazole derivatives. |

| Anti-inflammatory Effects | Inflammation Research (2024) | Showed potential in reducing markers of inflammation in vivo models. |

| Pesticide Development | Agricultural Sciences Journal (2023) | Effective against target pests with minimal impact on non-target species. |

| Polymer Chemistry | Materials Science Review (2024) | Enhanced thermal stability observed in polymer composites containing the compound. |

| Coatings and Adhesives | Journal of Applied Polymer Science (2024) | Improved adhesion and environmental resistance noted in experimental coatings. |

Mécanisme D'action

The mechanism of action of N,N-dimethyl-N’-(5-methyl-1,2-oxazol-3-yl)methanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations in Methanimidamide Derivatives

The target compound’s key structural feature is the 5-methyl-1,2-oxazol-3-yl group. Comparisons with analogs reveal how substituent modifications influence physicochemical properties and bioactivity:

N,N-dimethyl-N'-(3-(((methylamino)carbonyl)oxy)phenyl)methanimidamide monohydrochloride (Formetanate hydrochloride)

- Structure: Substituted phenyl ring with a methylamino carbonyloxy group instead of oxazole.

- Properties: The phenyl group enhances aromatic interactions, while the monohydrochloride salt improves water solubility.

- Application : Used as an acaricide and insecticide, demonstrating the role of methanimidamides in pest control .

| Parameter | Target Compound | Formetanate Hydrochloride |

|---|---|---|

| Core Structure | 5-Methyl-1,2-oxazol-3-yl | 3-(((Methylamino)carbonyl)oxy)phenyl |

| Solubility | Likely lower due to oxazole’s hydrophobicity | Higher (salt form enhances aqueous solubility) |

| Bioactivity | Hypothesized pesticidal activity | Confirmed acaricidal/insecticidal activity |

N-[(2,6-Dichlorophenyl)methoxy]-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide

- Structure : Contains a dichlorophenyl methoxy group, introducing halogen atoms and increased steric bulk.

- The dichlorophenyl group may improve binding affinity to biological targets via halogen bonding .

| Parameter | Target Compound | Dichlorophenyl Analogue |

|---|---|---|

| Substituent | 5-Methyl-1,2-oxazol-3-yl | 2,6-Dichlorophenyl methoxy |

| Lipophilicity (logP) | Moderate (oxazole contributes hydrophobicity) | Higher (Cl atoms increase logP) |

| Steric Effects | Minimal | Significant (bulky dichlorophenyl group) |

Functional Group Comparisons

Oxazole vs. Triazole and Benzamide Derivatives

The target compound’s oxazole may act as a weak directing group compared to stronger N,O-bidentate ligands, limiting its utility in catalysis .

Thiocyclam-Hydrogen Oxalate

- Structure : Contains a 1,2,3-trithiane ring instead of oxazole.

- Properties : Sulfur-rich structure confers distinct redox properties and pesticidal mechanisms (e.g., inhibition of acetylcholinesterase) .

Activité Biologique

N,N-dimethyl-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide, also known by its CAS number 134540-15-1, is a chemical compound characterized by its unique structure, which includes a dimethylamino group and an oxazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula: C₇H₁₁N₃O

- Molecular Weight: 153.18 g/mol

- IUPAC Name: N,N-dimethyl-N'-(5-methyl-3-isoxazolyl)imidoformamide

- Purity: ≥95%

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The optimization of reaction conditions is crucial for achieving higher yields and purity .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It can act as an inhibitor or activator of specific enzymes, influencing cellular processes such as:

- Signal Transduction: Modulating pathways that regulate cellular responses.

- Gene Expression: Affecting the transcription of genes involved in various biological functions.

- Metabolic Pathways: Altering metabolic activities within cells .

Pharmacological Potential

Research indicates that derivatives of this compound exhibit promising biological activities, including:

Antimicrobial Activity:

Studies have shown that certain derivatives possess significant antimicrobial properties against various pathogens, making them potential candidates for antibiotic development.

Anticancer Activity:

Preliminary investigations suggest that this compound derivatives may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines .

Anti-inflammatory Effects:

The compound has been explored for its anti-inflammatory properties, with some studies indicating a reduction in inflammatory markers in animal models .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial activity.

Case Study 2: Anticancer Effects

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis and inhibited cell growth at micromolar concentrations. Further research is required to elucidate the underlying mechanisms and potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N,N-dimethylacetamide | Lacks oxazole ring | Moderate solvent properties |

| N,N-dimethylethylenediamine | Contains two amine groups | Limited biological activity |

| N,N-dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)methanimidamide | Dithiazole ring | Potentially high biological activity |

This compound stands out due to the presence of the oxazole ring, which contributes to its unique chemical reactivity and biological properties .

Q & A

Basic: What synthetic methodologies are recommended for preparing N,N-dimethyl-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide?

Answer:

A two-step approach is commonly employed:

Nucleophilic substitution : React 5-methyl-1,2-oxazol-3-amine with a methanimidamide precursor (e.g., chloro- or bromo-derivatives) in the presence of a base such as triethylamine.

Dimethylation : Use methyl iodide or dimethyl sulfate under alkaline conditions to introduce the N,N-dimethyl groups.

Key considerations :

- Monitor reaction progress via TLC (e.g., silica gel plates, ethyl acetate/hexane eluent) .

- Optimize reflux time (typically 4–8 hours) and solvent polarity to minimize side reactions.

- Purify via recrystallization (e.g., pet-ether/ethyl acetate mixtures) or column chromatography .

Basic: How can spectroscopic techniques validate the structure and purity of this compound?

Answer:

- NMR :

- IR : Look for C=N stretch (1640–1680 cm⁻¹) and N-H bend (if unreacted amines persist) .

- Mass Spectrometry : Verify the molecular ion peak (expected m/z ~207) and fragmentation patterns (e.g., loss of methyl groups).

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

Answer:

- Structure-Activity Relationship (SAR) Studies :

- Compare substituent effects using analogs (e.g., nitro, trifluoromethyl, or halogen modifications on the oxazole or methanimidamide moieties) .

- Use statistical tools (e.g., ANOVA) to assess significance in bioassay data.

- Experimental Design :

- Standardize assay conditions (e.g., cell lines, solvent controls, incubation times).

- Validate target engagement via competitive binding assays or crystallography (e.g., protein-ligand co-crystallization) .

- Data Interpretation : Cross-reference with physicochemical properties (logP, solubility) to explain bioavailability discrepancies .

Advanced: What crystallographic tools are optimal for analyzing hydrogen-bonding networks in its crystal structure?

Answer:

- Software :

- Methodology :

- Validation : Cross-check with DFT-calculated bond lengths (e.g., B3LYP/6-311+G(d,p)) .

Advanced: How can DFT parameters be optimized for electronic structure studies of this compound?

Answer:

- Basis Sets : Start with 6-31G(d) for geometry optimization, then upgrade to 6-311++G(2d,p) for accurate electron density maps .

- Functionals : Compare hybrid functionals (e.g., B3LYP for ground states vs. CAM-B3LYP for charge-transfer excited states).

- Key Outputs :

- Validation : Use crystallographic coordinates as input to reduce computational error .

Advanced: How to design a multi-step synthesis route incorporating catalytic enantioselective steps?

Answer:

- Step 1 : Synthesize the oxazole core via cyclization of β-keto esters with hydroxylamine.

- Step 2 : Introduce chirality using organocatalysts (e.g., proline derivatives for asymmetric alkylation) .

- Step 3 : Couple the oxazole with methanimidamide via Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions).

Optimization : - Screen solvents (e.g., THF vs. DMF) and ligands (e.g., Xantphos) to enhance enantiomeric excess (ee).

- Monitor intermediates via HPLC with chiral columns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.